Q-VD(OMe)-OPh, a potent and irreversible broad-spectrum caspase inhibitor, is recognized for its non-toxic properties and ability to penetrate the blood-brain barrier. This compound is particularly effective in inhibiting apoptosis by targeting various caspase pathways, making it a valuable tool in both research and therapeutic applications. It has been shown to outperform other widely used caspase inhibitors, such as ZVAD-fmk and Boc-D-fmk, in terms of effectiveness and safety .
This compound falls under the category of caspase inhibitors, specifically classified as a pan-caspase inhibitor due to its ability to inhibit multiple caspases involved in the apoptotic process. It is also categorized as a neuroprotective agent due to its effects on neuronal cells and its potential applications in neurodegenerative diseases .
The synthesis of Q-VD(OMe)-OPh involves several key steps:
The synthesis typically requires controlled conditions to prevent degradation or formation of by-products. The solubility in dimethyl sulfoxide (DMSO) is noted to be >10 mM, facilitating its use in cell culture experiments .
The molecular formula of Q-VD(OMe)-OPh is with a molecular weight of approximately 466.53 g/mol. Its structure features:
The compound's structural characteristics allow it to effectively interact with caspase enzymes, forming irreversible bonds that inhibit their activity .
Q-VD(OMe)-OPh acts primarily through its interaction with caspases, leading to:
The mechanism involves binding to the active site of caspases, preventing substrate cleavage and subsequent apoptotic signaling pathways from being activated .
The mechanism by which Q-VD(OMe)-OPh exerts its effects involves:
Research has shown that treatment with Q-VD(OMe)-OPh can significantly reduce markers of apoptosis in various experimental models, indicating its potential for therapeutic use in conditions characterized by excessive apoptosis .
Q-VD(OMe)-OPh has several significant applications in scientific research:
Q-VD(OMe)-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) features a optimized molecular architecture enabling broad-spectrum caspase inhibition. The compound contains three critical domains: (1) A quinoline cap group enhances cellular permeability and facilitates access to the catalytic cleft of caspases through hydrophobic interactions; (2) A valyl-aspartyl dipeptide backbone provides substrate specificity for caspase substrate recognition sites, with the O-methyl modification on the aspartic acid residue (OMe) conferring metabolic stability; and (3) A difluorophenoxymethyl ketone (OPh) warhead that covalently modifies the catalytic cysteine residue in caspase active sites through nucleophilic attack [1] [5] [8]. This warhead forms an irreversible thioether bond with the cysteine sulfhydryl group, permanently inactivating the enzyme.
The inhibitor demonstrates remarkably low nanomolar inhibitory concentrations across the caspase family, as evidenced by in vitro enzyme assays:
Table 1: Inhibition Profile of Q-VD(OMe)-OPh Against Recombinant Caspases
Caspase | Role in Apoptosis | IC₅₀ (nM) |
---|---|---|
Caspase-3 | Effector | 25 |
Caspase-1 | Inflammatory | 50 |
Caspase-8 | Initiator (Extrinsic) | 100 |
Caspase-9 | Initiator (Intrinsic) | 430 |
Caspase-7 | Effector | 48 |
Caspase-12 | ER Stress Pathway | 10,000* |
Structural analyses confirm that the difluorophenoxy group optimally positions the electrophilic ketone for nucleophilic attack by the catalytic cysteine, while the quinolyl moiety interacts with hydrophobic subsites adjacent to the caspase active center. This configuration enables Q-VD(OMe)-OPh to effectively inhibit both initiator (caspases-8, -9, -10) and effector caspases (caspases-3, -6, -7) with minimal off-target effects on other cysteine proteases like cathepsins or calpains [5] [8]. The molecular design achieves true pan-caspase inhibition at concentrations 10-100 times lower than first-generation inhibitors.
Q-VD(OMe)-OPh functions through irreversible, covalent modification of the catalytic cysteine residue within caspase active sites. The reaction follows second-order kinetics where the inhibitor's difluorophenoxymethyl ketone group undergoes nucleophilic attack by the cysteine thiol (-SH), forming a stable thioether bond that permanently inactivates the enzyme [3] [7]. This mechanism distinguishes it from competitive inhibitors and ensures sustained suppression of caspase activity even after cellular clearance of the compound.
Selectivity profiling demonstrates exceptional specificity for caspases over other proteolytic enzymes. Biochemical assays reveal negligible inhibition (>100 µM IC₅₀) of:
The inhibitor maintains efficacy across diverse biological contexts, including:
Q-VD(OMe)-OPh exhibits superior pharmacological properties compared to first-generation pan-caspase inhibitors Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) and Boc-D-FMK (t-butoxycarbonyl-Asp-fluoromethylketone). Key advantages include:
Table 2: Comparative Profile of Pan-Caspase Inhibitors
Property | Q-VD(OMe)-OPh | Z-VAD-FMK | Boc-D-FMK |
---|---|---|---|
Effective in vitro dose | 5-10 µM | 50-100 µM | ≥100 µM |
Caspase-12 inhibition | Yes (IC₅₀=10 µM) | Minimal | Minimal |
Metabolic toxicity | None at ≤100 µM | Fluoroacetate generation (≥50 µM) | Moderate hepatotoxicity |
Blood-brain barrier penetration | High | Low | Very Low |
Aqueous stability | High | Moderate | Low |
Mechanistically, Q-VD(OMe)-OPh's valyl-aspartyl backbone provides superior target engagement compared to Z-VAD-FMK's valyl-alanyl-aspartyl sequence, as the latter incorporates a non-native alanine residue that reduces caspase-9 affinity. Additionally, the difluorophenoxy ketone warhead exhibits faster reaction kinetics with catalytic cysteines than the fluoromethylketone (FMK) group found in earlier inhibitors [4] [5].
Q-VD(OMe)-OPh exerts profound inhibitory effects on both intrinsic and extrinsic apoptotic pathways by targeting critical activation complexes:
Apoptosome Disruption: In the intrinsic pathway, cytochrome c release from mitochondria promotes apoptosome formation – a wheel-like complex of Apaf-1, cytochrome c, and procaspase-9. Q-VD(OMe)-OPh binds to procaspase-9 within this complex (IC₅₀ = 430 nM), preventing its autocatalytic activation and subsequent recruitment of effector caspases [2] [7]. This action preserves mitochondrial integrity by blocking Bax/Bak oligomerization and cytochrome c release, as evidenced by:
Effector Caspase Suppression: The inhibitor potently inactivates executioner caspases-3 and -7 (IC₅₀ = 25-48 nM), preventing cleavage of essential cellular substrates:
Table 3: Mitochondrial and Effector Pathway Protection by Q-VD(OMe)-OPh
Apoptotic Parameter | Effect of Q-VD(OMe)-OPh | Functional Consequence |
---|---|---|
Cytochrome c release | Reduced by 60-80% | Apoptosome formation blocked |
Caspase-9 activation | Inhibited (IC₅₀=430 nM) | Procaspase-3 cleavage prevented |
Caspase-3/7 activity | ≥95% suppression at 10 µM | PARP-1, Lamin A, αII-spectrin cleavage blocked |
Mitochondrial membrane potential (ΔΨm) | Maintained for >5 days in neutrophils | Sustained cellular ATP production |
DNA fragmentation | Complete inhibition at 2 µM | Nuclear integrity preserved |
By simultaneously targeting initiator caspases within activation complexes (caspase-9/apoptosome; caspase-8/DISC) and preventing downstream effector caspase activation, Q-VD(OMe)-OPh achieves comprehensive suppression of apoptotic signaling cascades. This dual mechanism preserves cellular functions including phagocytosis, NADPH oxidase activity, chemotaxis, and degranulation in immune cells for up to 5 days post-treatment [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7